molecular formula C14H21ClN2O3 B1382490 Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride CAS No. 1803582-66-2

Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride

Cat. No.: B1382490
CAS No.: 1803582-66-2
M. Wt: 300.78 g/mol
InChI Key: WZUWYBWITWPERT-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of the tert-butyl group and the amino substituent on the benzoxazepine ring enhances its chemical stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable electrophile. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation, using reagents like tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.

    Amination: The amino group is introduced through nucleophilic substitution, typically using ammonia or an amine derivative under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, as well as purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the benzoxazepine ring can lead to the formation of tetrahydro derivatives, which may exhibit different biological activities.

    Substitution: The amino group can participate in various substitution reactions, including acylation and alkylation, to form amides and secondary amines, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Tetrahydrobenzoxazepine derivatives.

    Substitution Products: Amides and secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride serves as a versatile intermediate for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is used to study the interactions of benzoxazepine derivatives with biological targets. It can serve as a scaffold for the design of enzyme inhibitors or receptor modulators, contributing to the understanding of biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzoxazepine derivatives have shown promise in the treatment of various diseases, including neurological disorders and cancer. The presence of the amino group and the tert-butyl moiety may enhance the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The amino group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: This compound features a bromine substituent, which can alter its reactivity and biological activity.

    Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: The non-hydrochloride form of the compound, which may exhibit different solubility and stability properties.

Uniqueness

Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can enhance its solubility in aqueous solutions. This makes it particularly useful in biological assays and pharmaceutical formulations.

Properties

IUPAC Name

tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16;/h4-5,8H,6-7,9,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUWYBWITWPERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride
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Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride
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Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride
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Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride
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Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride
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Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride

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